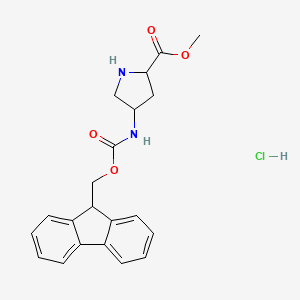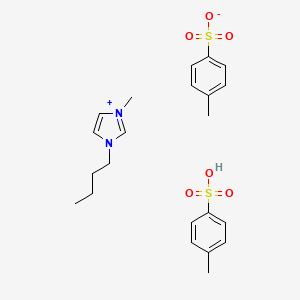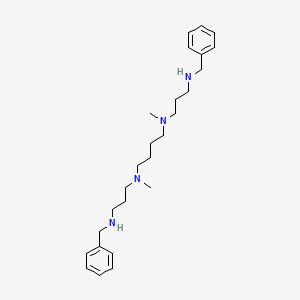
N,N'-Bis-(3-benzylamino-propyl)-N,N'-dimethyl-butane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine is a synthetic organic compound characterized by its complex structure, which includes multiple amine groups and benzylamine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of N,N’-dimethyl-1,4-butanediamine with 3-benzylaminopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Specific pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
- N,N’-Bis(3-benzylaminopropyl)-1,4-butanediamine
- 3-[3-(benzylamino)propyl]-2-(4-methoxyphenyl)-N,N-bis(3-methylbutyl)pyrazolo[1,5-a]pyridine-5-carboxamide
Uniqueness
N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of benzylamine and dimethylbutane moieties makes it particularly versatile for various applications in research and industry.
属性
分子式 |
C26H42N4 |
|---|---|
分子量 |
410.6 g/mol |
IUPAC 名称 |
N,N'-bis[3-(benzylamino)propyl]-N,N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C26H42N4/c1-29(21-11-17-27-23-25-13-5-3-6-14-25)19-9-10-20-30(2)22-12-18-28-24-26-15-7-4-8-16-26/h3-8,13-16,27-28H,9-12,17-24H2,1-2H3 |
InChI 键 |
VROVQUYGYHSHPP-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCCN(C)CCCNCC1=CC=CC=C1)CCCNCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)
![(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid](/img/structure/B15123282.png)

![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)

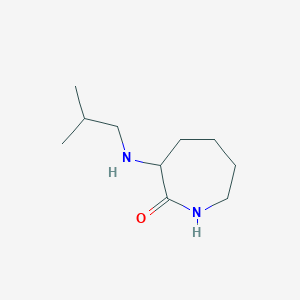
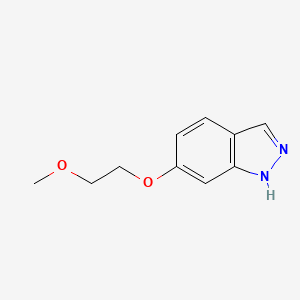
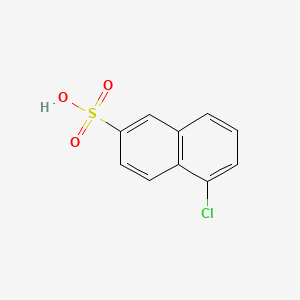
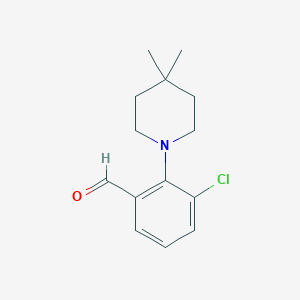
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
